molecular formula C37H35N3O2 B274263 1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE

1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE

Cat. No.: B274263
M. Wt: 553.7 g/mol
InChI Key: DGMQMJARJPBXLN-UHFFFAOYSA-N
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Description

1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structural features, including multiple substituents such as ethyl, methyl, nitro, phenyl, and trityl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the ethyl, nitro, and trityl groups.

    1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar but lacks the methyl and nitro groups.

Uniqueness

1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trityl group, in particular, enhances its stability and potential for various applications.

Properties

Molecular Formula

C37H35N3O2

Molecular Weight

553.7 g/mol

IUPAC Name

1,3-diethyl-2-methyl-4-nitro-2-phenyl-6-tritylbenzimidazole

InChI

InChI=1S/C37H35N3O2/c1-4-38-33-26-32(27-34(40(41)42)35(33)39(5-2)36(38,3)28-18-10-6-11-19-28)37(29-20-12-7-13-21-29,30-22-14-8-15-23-30)31-24-16-9-17-25-31/h6-27H,4-5H2,1-3H3

InChI Key

DGMQMJARJPBXLN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])N(C1(C)C6=CC=CC=C6)CC

Canonical SMILES

CCN1C2=C(C(=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])N(C1(C)C6=CC=CC=C6)CC

Origin of Product

United States

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